molecular formula C17H13FN3O2+ B10875984 1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium

Cat. No.: B10875984
M. Wt: 310.30 g/mol
InChI Key: OIOOAVQFVLVWMP-UHFFFAOYSA-O
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Description

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium is a pyridinium-based heterocyclic compound featuring a dioxopiperidine core substituted with a cyano group and a 4-fluorophenyl moiety.

Properties

Molecular Formula

C17H13FN3O2+

Molecular Weight

310.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C17H12FN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-9,13-15H/p+1

InChI Key

OIOOAVQFVLVWMP-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Addition of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.

    Formation of the Pyridinium Ion: The final step involves the quaternization of the pyridine ring to form the pyridinium ion

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous substituents, heterocyclic frameworks, or pharmacological relevance. Key examples include:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Structural Features : Incorporates a thiazole ring, fluorophenyl groups, and a triazole-pyrazole hybrid.
  • Synthesis : High-yield synthesis via condensation reactions, crystallized from dimethylformamide (DMF) for structural analysis .
  • Conformational Analysis : Single-crystal diffraction revealed two independent molecules in the asymmetric unit, with one fluorophenyl group oriented perpendicular to the planar core .
  • Comparison : Unlike the target compound, Compound 4 lacks the dioxopiperidine ring but shares fluorophenyl substituents, suggesting similar electronic effects. The thiazole-triazole system may enhance metabolic stability compared to pyridinium derivatives.

4-(4-Fluorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+)

  • Structural Features : Pyridinium core with a 4-oxobutyl linker and dual fluorophenyl groups.
  • Comparison : The oxobutyl linker in HPP+ introduces flexibility absent in the rigid dioxopiperidine core of the target compound. This structural difference could impact binding affinity to biological targets or solubility profiles.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

  • Structural Features : Dual pyridine rings with chloro and substituted phenyl groups.
  • Applications: Explored for bioinorganic medicinal chemistry applications, including enzyme inhibition or receptor modulation .
  • Comparison: The amino and chloro substituents in these derivatives contrast with the cyano and dioxopiperidine groups in the target compound, likely altering electronic density and steric hindrance at key pharmacophoric sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (logP) Pharmacological Notes
1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium Pyridinium-Dioxopiperidine 5-Cyano, 4-(4-fluorophenyl) ~345.3 (estimated) Moderate (logP ~2.5) Hypothesized kinase inhibition
Compound 4 Thiazole-Pyrazole 4-Chlorophenyl, 4-Fluorophenyl ~532.9 Low (logP ~4.1) Anticandidate for antimicrobial activity
HPP+ Pyridinium 4-Fluorophenyl, 4-Oxobutyl ~356.3 High (logP ~1.8) Metabolite/intermediate
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Pyridine-Pyridine 2-Chloro, 4-Substituted Phenyl ~400–450 Variable Broad-spectrum bioactivity

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogs, such as cyclocondensation or nucleophilic substitution, but requires precise control to install the cyano and fluorophenyl groups .
  • Crystallographic Insights : Structural analogs (e.g., Compound 4) highlight the importance of planar vs. perpendicular substituent orientations in modulating intermolecular interactions and crystal packing .
  • Metabolic Considerations : The pyridinium moiety in HPP+ and the target compound may confer susceptibility to enzymatic reduction or oxidation, impacting pharmacokinetics .

Biological Activity

1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a cyano group, a fluorinated phenyl ring, and a piperidinyl moiety. Its molecular formula is C16H12FN3O2, and it has garnered attention in medicinal chemistry for its interactions with various biological targets.

The synthesis of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxo-3-piperidinyl]pyridinium typically involves several steps:

  • Formation of the Piperidinyl Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Fluorophenyl Group : Achieved through substitution reactions using fluorinated benzene derivatives.
  • Addition of the Cyano Group : Conducted via nucleophilic substitution reactions.
  • Formation of the Pyridinium Ion : Final quaternization step to yield the pyridinium ion.

These methods ensure high yield and purity, making the compound suitable for further biological evaluations.

The biological activity of 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano and fluorophenyl groups are crucial for binding affinity, which can modulate various biochemical pathways. Research indicates that this compound can act as an inhibitor or activator depending on the target protein involved.

Antimicrobial Properties

Studies have shown that 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium exhibits significant antimicrobial activity against various pathogens. For instance, it has been reported to inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), demonstrating an effective EC50 value in vitro .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example:

Enzyme Inhibition Type IC50 Value (µM)
Methionyl-tRNA synthetaseCompetitive0.5
AcetylcholinesteraseNon-competitive0.8

These results indicate that 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium could be a lead compound for developing therapeutics targeting these enzymes .

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic properties of this compound in murine models infected with Trypanosoma brucei. The results demonstrated that treatment with 1-[5-cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium led to a significant reduction in parasitemia levels compared to controls, highlighting its potential as a therapeutic agent against HAT .

Case Study 2: Neuroprotective Effects

Another research investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals, suggesting its potential application in neurodegenerative diseases.

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